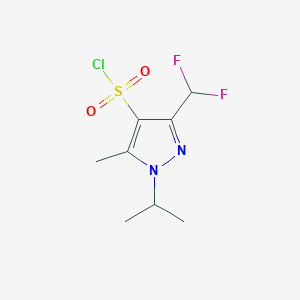
3-(Difluoromethyl)-5-methyl-1-propan-2-ylpyrazole-4-sulfonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Difluoromethyl)-5-methyl-1-propan-2-ylpyrazole-4-sulfonyl chloride, also known as DMS, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
科学的研究の応用
3-(Difluoromethyl)-5-methyl-1-propan-2-ylpyrazole-4-sulfonyl chloride has been widely used in scientific research due to its potential applications in various fields. One of the primary applications of 3-(Difluoromethyl)-5-methyl-1-propan-2-ylpyrazole-4-sulfonyl chloride is in the field of medicinal chemistry. 3-(Difluoromethyl)-5-methyl-1-propan-2-ylpyrazole-4-sulfonyl chloride has been shown to have potent inhibitory activity against various enzymes, including carbonic anhydrases, which play a crucial role in various physiological processes.
作用機序
The mechanism of action of 3-(Difluoromethyl)-5-methyl-1-propan-2-ylpyrazole-4-sulfonyl chloride involves the inhibition of enzymes, particularly carbonic anhydrases. 3-(Difluoromethyl)-5-methyl-1-propan-2-ylpyrazole-4-sulfonyl chloride binds to the active site of the enzyme, preventing it from carrying out its catalytic function. This inhibition leads to a decrease in the activity of the enzyme, which can have various physiological effects.
Biochemical and Physiological Effects
3-(Difluoromethyl)-5-methyl-1-propan-2-ylpyrazole-4-sulfonyl chloride has been shown to have various biochemical and physiological effects. Inhibition of carbonic anhydrases by 3-(Difluoromethyl)-5-methyl-1-propan-2-ylpyrazole-4-sulfonyl chloride can lead to a decrease in the production of bicarbonate ions, which are essential for maintaining the pH balance in the body. This decrease in bicarbonate ions can have various physiological effects, including respiratory acidosis.
実験室実験の利点と制限
One of the primary advantages of using 3-(Difluoromethyl)-5-methyl-1-propan-2-ylpyrazole-4-sulfonyl chloride in lab experiments is its potent inhibitory activity against enzymes. This activity can be used to study the role of enzymes in various physiological processes. However, one of the limitations of using 3-(Difluoromethyl)-5-methyl-1-propan-2-ylpyrazole-4-sulfonyl chloride is its potential toxicity, which can limit its use in certain experiments.
将来の方向性
There are several future directions for research involving 3-(Difluoromethyl)-5-methyl-1-propan-2-ylpyrazole-4-sulfonyl chloride. One potential area of research is the development of more potent inhibitors of carbonic anhydrases. Another area of research is the study of the physiological effects of 3-(Difluoromethyl)-5-methyl-1-propan-2-ylpyrazole-4-sulfonyl chloride in animal models. Additionally, the potential use of 3-(Difluoromethyl)-5-methyl-1-propan-2-ylpyrazole-4-sulfonyl chloride in the treatment of various diseases, such as cancer, is an area of ongoing research.
Conclusion
In conclusion, 3-(Difluoromethyl)-5-methyl-1-propan-2-ylpyrazole-4-sulfonyl chloride is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis method of 3-(Difluoromethyl)-5-methyl-1-propan-2-ylpyrazole-4-sulfonyl chloride involves the reaction of 3-(difluoromethyl)-5-methyl-1H-pyrazole with chlorosulfonic acid. 3-(Difluoromethyl)-5-methyl-1-propan-2-ylpyrazole-4-sulfonyl chloride has potent inhibitory activity against various enzymes, particularly carbonic anhydrases. Inhibition of carbonic anhydrases by 3-(Difluoromethyl)-5-methyl-1-propan-2-ylpyrazole-4-sulfonyl chloride can lead to various physiological effects, including respiratory acidosis. While 3-(Difluoromethyl)-5-methyl-1-propan-2-ylpyrazole-4-sulfonyl chloride has several advantages for use in lab experiments, its potential toxicity is a limitation. Ongoing research involving 3-(Difluoromethyl)-5-methyl-1-propan-2-ylpyrazole-4-sulfonyl chloride includes the development of more potent inhibitors of carbonic anhydrases, the study of the physiological effects of 3-(Difluoromethyl)-5-methyl-1-propan-2-ylpyrazole-4-sulfonyl chloride in animal models, and the potential use of 3-(Difluoromethyl)-5-methyl-1-propan-2-ylpyrazole-4-sulfonyl chloride in the treatment of various diseases.
合成法
The synthesis method of 3-(Difluoromethyl)-5-methyl-1-propan-2-ylpyrazole-4-sulfonyl chloride involves the reaction of 3-(difluoromethyl)-5-methyl-1H-pyrazole with chlorosulfonic acid in the presence of a catalyst. This reaction results in the formation of 3-(Difluoromethyl)-5-methyl-1-propan-2-ylpyrazole-4-sulfonyl chloride, which is a white crystalline solid with a melting point of 156-158 °C.
特性
IUPAC Name |
3-(difluoromethyl)-5-methyl-1-propan-2-ylpyrazole-4-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClF2N2O2S/c1-4(2)13-5(3)7(16(9,14)15)6(12-13)8(10)11/h4,8H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFJWMMASCOBYSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(C)C)C(F)F)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClF2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(R)-1-(4,5-dihydro-1h-benzo[c]azepin-2(3h)-yl)propan-2-amine](/img/structure/B2613139.png)
![6-[4-(1-Methylimidazol-2-yl)sulfonyl-1,4-diazepan-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2613143.png)
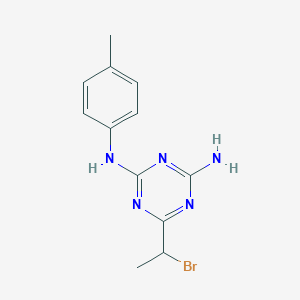
![7-(4-chlorophenyl)-5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2613146.png)
![2-chloro-6-fluoro-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzamide](/img/structure/B2613147.png)
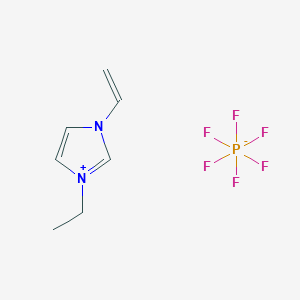

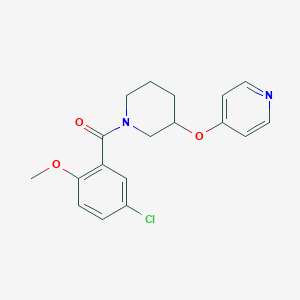
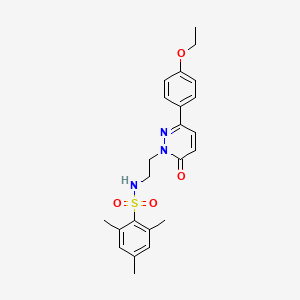
![N-(2-phenoxyethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2613154.png)

![N-(benzo[c][1,2,5]thiadiazol-4-yl)-1-(6-(furan-2-yl)pyridazin-3-yl)piperidine-4-carboxamide](/img/structure/B2613156.png)

